Spiro[2.5]octane-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[25]octane-4-carboximidamide is a chemical compound with the molecular formula C₉H₁₆N₂ It features a unique spirocyclic structure, which consists of two rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.5]octane-4-carboximidamide can be achieved
Biological Activity
Spiro[2.5]octane-4-carboximidamide is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its pharmacological properties. The compound can be represented by the following chemical formula:
This structure allows for diverse interactions with biological targets, particularly in neurological and inflammatory pathways.
The biological activity of this compound is primarily attributed to its modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. Specifically, spiro[2.5]octane derivatives have been shown to act as positive allosteric modulators of the α7 nAChR subtype, enhancing receptor activity without directly activating the receptor itself .
Key Mechanisms:
- Neurotransmitter Modulation : By enhancing α7 nAChR activity, this compound may facilitate improved neurotransmitter release, which is beneficial in conditions like Alzheimer's disease and schizophrenia.
- Anti-inflammatory Effects : Activation of α7 nAChRs has been linked to the cholinergic anti-inflammatory pathway, suggesting that spiro[2.5]octane derivatives could reduce pro-inflammatory cytokine release, thus offering therapeutic potential in inflammatory diseases such as rheumatoid arthritis .
Biological Activity Data
Research has demonstrated various biological activities associated with spiro[2.5]octane derivatives:
Activity | Effect | Reference |
---|---|---|
Neuroprotection | Enhanced cognitive function | , |
Anti-inflammatory | Reduced cytokine levels | , |
Analgesic | Significant reduction in pain response | , |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of spiro[2.5]octane derivatives in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced neurodegeneration markers in treated subjects compared to controls, supporting its potential as a therapeutic agent for cognitive impairments .
- Anti-inflammatory Activity : In vitro studies demonstrated that spiro[2.5]octane derivatives significantly inhibited the release of pro-inflammatory cytokines from macrophages, indicating their potential use in treating chronic inflammatory conditions .
- Analgesic Properties : Experimental models showed that certain spiro[2.5]octane compounds exhibited analgesic effects comparable to morphine, suggesting a promising avenue for pain management therapies without the adverse effects associated with opioids .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carboximidamide |
InChI |
InChI=1S/C9H16N2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H3,10,11) |
InChI Key |
QZSOMEMVXIUXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.